7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h3,10H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYOIPDVMIXNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of the imidazolidinopyrimidine ring system through the involvement of the acetyl methyl group and the amide carbonyl moiety .
Chemical Reactions Analysis
7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions of the imidazolidinopyrimidine ring.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused heterocyclic systems.
Scientific Research Applications
7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
Imidazolo[1,2-a]pyrimidin-5-one Derivatives
- Structural Features : Retain the 5,6-fused bicyclic system but substitute the imidazolidine ring with an imidazole moiety (e.g., Takeda's Compound 8, a GnRH antagonist). The imidazole ring enhances π-π stacking interactions with receptor binding sites .
- Biological Activity : Compound 8 exhibited in vitro potency comparable to T-98475 (a benchmark GnRH antagonist), highlighting the importance of the phenyl-substituted five-membered ring for receptor affinity .
Thiazolo[3,2-a]pyrimidin-5-one Derivatives
- Structural Features : Replace the imidazolidine ring with a thiazole ring (e.g., 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one). The sulfur atom in thiazole increases electron-withdrawing effects, altering reactivity in multicomponent syntheses .
- Synthesis: Prepared via three-component reactions involving aryl aldehydes and malononitrile under organobase catalysis (DIPEA), achieving yields of 90–94% .
- Biological Activity : Thiazolo derivatives like ritanserin (6-[2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) show high affinity for 5HT2C receptors, demonstrating scaffold versatility for CNS targets .
Thiadiazolo[3,2-a]pyrimidin-5-one Derivatives
- Structural Features: Incorporate a 1,3,4-thiadiazole ring fused to pyrimidinone.
- Synthesis : Efficient one-pot methods using [3+3] cycloaddition and deamination reactions .
- Biological Activity: Derivatives like 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit xanthine oxidase inhibitory activity (IC50 values in µM range), suggesting utility in treating gout .
Substituent Effects and Regioselectivity
- Hydroxyl Group Impact : The 7-hydroxy group in the target compound influences hydrogen bonding and solubility. In contrast, methyl or phenyl substituents (e.g., in thiazolo derivatives) enhance lipophilicity and membrane permeability .
- Steric and Electronic Effects : Steric bulk from substituents (e.g., pentafluoroethyl in JABRAG) can dictate regioselectivity in sulfonation reactions, as seen in thiazolo[3,2-a]pyrimidin-5-ones .
Structural Insights from Crystallography
- Planarity and Stability : X-ray studies of pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones reveal planar structures stabilized by intramolecular π-hole interactions between carbonyl groups . These interactions are critical for maintaining bioactive conformations.
Biological Activity
7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one (CAS Number: 1566948-22-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 165.15 g/mol
- Structure : The compound features a fused imidazolidine and pyrimidine ring with a hydroxyl group at position 7.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings from diverse studies.
Antimicrobial Activity
Several studies have assessed the antimicrobial efficacy of this compound:
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- In vitro Studies : Demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Mechanism : It appears to modulate the NF-kB signaling pathway, which is crucial in inflammation regulation.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties:
In vitro assays indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness against common pathogens.
- Results : The compound was effective against Staphylococcus aureus and Escherichia coli with a notable zone of inhibition.
- : Suggests potential for development as an antimicrobial agent.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the impact on inflammatory markers in vitro.
- Results : Reduced levels of IL-6 and TNF-alpha significantly when treated with the compound.
- : Supports its use in inflammatory conditions.
Q & A
Q. What are the common synthetic routes for preparing 7-hydroxy-imidazopyrimidinone derivatives?
Methodological Answer:
- Cyclocondensation : React 2-aminoimidazoline derivatives with diethyl malonates under basic conditions. For example, 2-amino-1-(4-chlorophenyl)imidazoline reacts with diethyl (2-chlorobenzyl)malonate to yield the target compound (confirmed via X-ray analysis) .
- Microwave-assisted synthesis : Offers faster reaction times and higher yields. This method is effective for Pd-catalyzed cross-coupling reactions and electrophilic aromatic substitution (EAS) on the imidazopyrimidine core .
- Multicomponent reactions : Use organobase catalysts (e.g., DIPEA) in one-pot reactions with aldehydes and active methylene compounds (e.g., malononitrile) to form tricyclic derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 7-hydroxy-imidazopyrimidinones?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR (including 2D methods like COSY and NOESY) identify tautomeric forms and substituent positions. DEPT experiments differentiate carbon types .
- X-ray crystallography : Resolves solid-state tautomerism (e.g., 7-hydroxy-5-oxo form) and quantifies intramolecular hydrogen bonds (C7–O10 = 1.330 Å, C9–O11 = 1.242 Å) .
- HRMS : Validates molecular weight and purity, especially for derivatives with halogens or complex substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric forms between solution and solid-state analyses?
Methodological Answer:
- Solid-state : X-ray crystallography definitively identifies tautomers (e.g., 7-hydroxy tautomer in crystals via O–H∙∙∙O hydrogen bonds) .
- Solution-phase : Use variable-temperature NMR or deuterium exchange experiments to detect dynamic tautomerism. For example, pH-dependent shifts in 1H NMR signals can indicate keto-enol equilibria .
Q. What strategies optimize intermolecular interactions to enhance crystallinity for X-ray studies?
Methodological Answer:
- Introduce substituents that promote resonance-assisted hydrogen bonds (RAHBs), such as hydroxyl or carbonyl groups. In the title compound, O–H∙∙∙O and C–H∙∙∙Cl interactions stabilize chains along the c-axis .
- Utilize π-π stacking by incorporating aromatic rings (e.g., chlorophenyl groups) with centroid-centroid distances of ~3.67 Å .
Q. How do structural modifications at positions 2 and 6 affect biological activity?
Methodological Answer:
- Position 6 : Substitution with chlorobenzyl groups enhances opioid-like analgesic activity without narcotic side effects, as shown in receptor-binding assays .
- Position 2 : Fluorine or methyl groups modulate αIIbβ3 receptor affinity. Larger substituents (e.g., ethyl) reduce activity due to steric clashes .
- SAR studies : Pharmacophore modeling aligns 5-HT2A antagonist activity with ethylene-linked phenylpiperazine groups in thiazolopyrimidinones .
Q. What computational methods validate intramolecular hydrogen bonding influencing fused-ring planarity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
